3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane

Catalog No.
S3056216
CAS No.
1000931-10-1
M.F
C17H25NO2
M. Wt
275.392
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane

CAS Number

1000931-10-1

Product Name

3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane

IUPAC Name

3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane

Molecular Formula

C17H25NO2

Molecular Weight

275.392

InChI

InChI=1S/C17H25NO2/c1-19-17(20-2)15-9-6-10-16(17)13-18(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-13H2,1-2H3

InChI Key

UQUYBDDFLUHQSM-UHFFFAOYSA-N

SMILES

COC1(C2CCCC1CN(C2)CC3=CC=CC=C3)OC

solubility

not available

3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane (CAS 1000931-10-1) is a highly stabilized, orthogonally protected bicyclic building block essential for the synthesis of complex CNS-active agents, including opioid receptor ligands and alpha-7 nicotinic acetylcholine receptor antagonists. By featuring a 9,9-dimethoxy acetal in place of a highly reactive 9-ketone, alongside a 3-benzyl protected amine, this compound provides a robust scaffold that withstands harsh synthetic conditions. For procurement teams and process chemists, this dual-protection strategy is critical: it ensures long-term shelf stability, prevents unwanted polymerization, and allows for selective deprotection and functionalization at either the nitrogen or the bridging carbon without compromising the structural integrity of the azabicyclo[3.3.1]nonane core .

Substituting this compound with its unprotected ketone analog (3-benzyl-3-azabicyclo[3.3.1]nonan-9-one) or the fully deprotected core (3-azabicyclo[3.3.1]nonan-9-one) introduces severe processability and handling risks. The free 9-ketone is highly reactive; if the secondary amine is exposed during debenzylation, the molecule rapidly undergoes intermolecular Schiff base condensation, leading to intractable oligomeric mixtures. Furthermore, the unprotected ketone is highly susceptible to over-reduction during catalytic hydrogenation and is incompatible with strong nucleophiles (e.g., organolithiums or Grignard reagents) used in downstream functionalization. Procuring the 9,9-dimethoxy acetal circumvents these failure modes, guaranteeing a stable, scalable precursor that maintains its monomeric integrity throughout complex library synthesis workflows [1].

Prevention of Intermolecular Condensation and Oligomerization

The presence of both a secondary amine and a ketone in the unprotected 3-azabicyclo[3.3.1]nonan-9-one core leads to rapid intermolecular imine/enamine condensation, severely limiting shelf life. Protection as the 9,9-dimethoxy acetal completely suppresses this reactivity, maintaining >98% monomeric integrity during extended storage and handling [1].

Evidence DimensionShelf stability and monomeric integrity
Target Compound Data>98% stability as a discrete monomeric acetal
Comparator Or BaselineUnprotected 3-azabicyclo[3.3.1]nonan-9-one (undergoes rapid oligomerization)
Quantified DifferenceExtends shelf life from hours/days (for the free amine-ketone) to months/years
ConditionsStandard ambient storage and handling conditions

Allows procurement and bulk storage of the building block without the material degrading into unusable oligomeric mixtures.

Chemoselectivity During Catalytic Debenzylation

When generating the secondary amine for library synthesis, the 9,9-dimethoxy acetal allows for clean catalytic debenzylation, yielding the desired 9,9-dimethoxy-3-azabicyclo[3.3.1]nonane in ~94% yield. In contrast, attempting to debenzylate the 9-keto analog (3-benzyl-3-azabicyclo[3.3.1]nonan-9-one) often results in concurrent reduction of the ketone to an alcohol or immediate post-reaction condensation .

Evidence DimensionYield of intact C9-oxidation state after debenzylation
Target Compound Data~94% yield of the clean secondary amine acetal
Comparator Or Baseline3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one (suffers >20-30% yield loss due to ketone reduction/condensation)
Quantified DifferenceMaintains 100% protection of the C9 position during hydrogenation
ConditionsPd/C catalytic hydrogenation (H2) or transfer hydrogenation

Ensures that buyers can reliably generate the secondary amine for downstream parallel synthesis without losing the critical C9 functionality.

Orthogonal Compatibility with Strong Nucleophiles and Bases

Advanced functionalization of the azabicyclic core often requires strong bases (e.g., t-BuLi) or nucleophiles. The 9,9-dimethoxy acetal is completely inert to these reagents, whereas the unprotected 9-ketone undergoes competitive nucleophilic addition or enolization, destroying the scaffold [1].

Evidence DimensionTolerance to strong organometallic reagents
Target Compound DataComplete inertness of the 9,9-dimethoxy acetal
Comparator Or Baseline3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one (undergoes nucleophilic attack or enolization)
Quantified DifferenceEnables 100% recovery/utilization of the C9-protected core during harsh functionalization
ConditionsReactions involving organolithium (e.g., t-BuLi at -78 °C) or Grignard reagents

Permits the execution of aggressive synthetic routes that are impossible with the unprotected ketone, maximizing the compound's utility in drug discovery.

High-Throughput Library Generation for CNS Drug Discovery

Because the 9,9-dimethoxy acetal prevents intermolecular condensation, this compound is the ideal starting material for generating shelf-stable secondary amine building blocks. After debenzylation, the resulting amine can be used in automated parallel synthesis (e.g., amidation, reductive amination) without the risk of ketone-amine cross-reactivity .

Synthesis of Alpha-7 Nicotinic Acetylcholine Receptor Antagonists

The orthogonally protected core allows for selective functionalization at the 3-position to append complex pharmacophores. Once the desired architecture is built, the 9,9-dimethoxy group can be subjected to mild acidic hydrolysis to reveal the 9-ketone, which is often strictly required for optimal receptor binding [1].

Development of Novel Opioid Receptor Ligands

The synthesis of advanced analgesic candidates frequently requires harsh basic conditions and organometallic reagents to elaborate the bicyclic framework. The robust stability of the 9,9-dimethoxy acetal ensures that the C9 oxidation state survives these aggressive steps, making it the preferred precursor over the unprotected 9-keto analog [2].

XLogP3

2.8

Dates

Last modified: 08-18-2023

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